molecular formula C10H10O2 B089703 Cinnamyl formate CAS No. 104-65-4

Cinnamyl formate

Cat. No. B089703
CAS RN: 104-65-4
M. Wt: 162.18 g/mol
InChI Key: LBHJXKYRYCUGPD-QPJJXVBHSA-N
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Description

Cinnamyl formate is an α,β-unsaturated ester that can be used as a flavoring agent and a fragrance ingredient . It is also used in the food and flavor industry .


Molecular Structure Analysis

This compound has a molecular formula of C10H10O2 . Its molecular weight is 162.19 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.553 (lit.) . It has a boiling point of 250-254 °C (lit.) . The density of this compound is 1.08 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Enzymatic Synthesis for Flavor and Fragrance Applications :

    • A study focused on the enzymatic production of cinnamyl cinnamate, derived from cinnamyl formate, for use in flavors and fragrances. This involved a multi-enzyme cascade starting from the corresponding aldehyde with in-situ cofactor regeneration in a two-phase system. The study highlighted the potential of enzymatic processes in creating high-value aromatic esters like this compound derivatives (Engelmann et al., 2020).
  • Biocatalytic Synthesis Using Novel Esterases :

    • Cinnamyl acetate, related to this compound, has been synthesized using a novel esterase from Acinetobacter hemolyticus. This process, involving whole-cell biocatalysts, has applications in nonaqueous systems for the flavor and fragrance industry (Dong et al., 2017).
  • Ultrasonic Assisted Synthesis :

    • The synthesis of cinnamyl acetate via ultrasonic assisted lipase-catalyzed transesterification was explored. This method, applicable to this compound, enhances the efficiency of flavor production in solvent-free systems (Tomke & Rathod, 2015).
  • Liver Enzyme Induction Studies :

    • Cinnamyl anthranilate, related to this compound, was studied for its effects on liver enzyme induction in mice and rats. This research has implications for understanding the metabolic and toxicological profiles of similar compounds (Viswalingam & Caldwell, 1997).
  • Lipase-Catalyzed Synthesis in Non-Aqueous Media :

    • The synthesis of cinnamyl acetate, another ester derived from cinnamyl alcohol like this compound, was achieved through lipase-catalyzed transesterification. This study provides insights into enzymatic synthesis methods applicable to this compound (Yadav & Devendran, 2012).
  • Biosynthesis of Cinnamyl Alcohol :

    • An efficient biosynthesis method for cinnamyl alcohol, a precursor of this compound, was developed using engineered Escherichia coli. This highlights the potential of microbial systems in producing precursors for this compound and similar compounds (Zhang et al., 2020).

Safety and Hazards

Cinnamyl formate is moderately toxic by ingestion . It is a combustible liquid and when heated to decomposition, it emits acrid smoke and irritating fumes . It’s recommended to use personal protective equipment and avoid breathing vapours, mist, or gas .

Mechanism of Action

Target of Action

Cinnamyl formate is a derivative of cinnamic acid and is primarily used as a flavoring agent and a fragrance ingredient . It belongs to the family of cinnamyl derivatives, which are known for their antimicrobial activity . The primary targets of this compound are likely to be microbial cells, particularly their cell membranes .

Mode of Action

Studies on similar cinnamyl derivatives suggest that these compounds interact directly with the cell membrane of microbes . For instance, certain cinnamyl derivatives have been found to interact with ergosterol, a component of fungal cell membranes, leading to disruption of the membrane structure .

Biochemical Pathways

This compound is likely to affect the integrity of microbial cell membranes, thereby disrupting essential biochemical pathways within the cell . This disruption can lead to cell death, providing the compound with its antimicrobial properties.

Result of Action

The primary result of this compound’s action is its antimicrobial effect, which is achieved through the disruption of microbial cell membranes . This leads to the death of the microbes, thereby preventing their growth and proliferation.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may vary depending on the specific strain of microbe and the environmental conditions, such as pH and temperature . Additionally, the compound’s stability may be affected by factors such as light, heat, and storage conditions .

properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHJXKYRYCUGPD-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265889
Record name 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)-
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid, green, herbaceous, balsamic odour
Record name Cinnamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Cinnamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.075-1.082
Record name Cinnamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

23510-72-7, 104-65-4
Record name 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)-
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Record name Cinnamyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl formate
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Record name 2-Propen-1-ol, 3-phenyl-, 1-formate
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Record name 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265889
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Record name Cinnamyl formate
Source European Chemicals Agency (ECHA)
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Record name CINNAMYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/896AGS89RD
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Cinnamyl formate primarily studied for, based on the provided research?

A1: Based on the provided papers, this compound is primarily researched for its safety and occurrence as a fragrance ingredient. [, ]

Q2: Is this compound naturally occurring?

A2: Yes, this compound is found naturally in certain foods. For example, it's a constituent of cognac oil. []

Q3: Where can I find detailed safety information on this compound used as a fragrance ingredient?

A3: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound, which you can find in their publication. []

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